(Isothiocyanatomethyl)trimethylsilane
Description
It features an isothiocyanate (-N=C=S) group bonded to a methylene ($ \text{CH}2 $) bridge connected to a trimethylsilyl group. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitutions and cross-coupling reactions.
Properties
Molecular Formula |
C5H11NSSi |
|---|---|
Molecular Weight |
145.30 g/mol |
IUPAC Name |
isothiocyanatomethyl(trimethyl)silane |
InChI |
InChI=1S/C5H11NSSi/c1-8(2,3)5-6-4-7/h5H2,1-3H3 |
InChI Key |
SMOMRMSTDHDJHB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN=C=S |
Origin of Product |
United States |
Preparation Methods
Comparative Summary of Preparation Methods
Detailed Research Outcomes and Notes
- The in situ trapping method with chlorotrimethylsilane is the most direct and extensively studied for (Isothiocyanatomethyl)trimethylsilane synthesis, providing high purity and yield with reproducible analytical data.
- Attempts to isolate and functionalize isothiocyanate anions separately before silylation often lead to side reactions forming heterocycles such as thiazoles and imidazoles, making the one-pot trapping approach superior.
- The green chemistry approach using TPATB and dithiocarbamate salts offers an environmentally friendly alternative for isothiocyanate synthesis but requires adaptation for silylated methyl isothiocyanates.
- Patented methods involving carbon disulfide and halogen oxidants provide industrially relevant routes to functionalized isothiocyanates but are less suited for silylated methyl derivatives due to harsher conditions and complexity.
Chemical Reactions Analysis
Types of Reactions
(Isothiocyanatomethyl)trimethylsilane undergoes various types of reactions, including:
Substitution Reactions: It can substitute halides on alkyl substrates to form alkyl thiocyanates.
Addition Reactions: It adds across the carbonyl group of aldehydes and substitutes isothiocyanate for ether groups on acetals.
Formation of Heterocycles: It can react with nucleophiles to form thioamide structures, which can undergo further reactions to form heterocycles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aldehydes, acetals, and various nucleophiles. The reactions are typically carried out under mild conditions with phase-transfer catalysts like tetrabutylammonium fluoride .
Major Products
The major products formed from these reactions include alkyl thiocyanates, isothiocyanates, and various heterocyclic compounds .
Scientific Research Applications
(Isothiocyanatomethyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in organic synthesis for the formation of thiocyanates and isothiocyanates.
Polymer Chemistry: It plays a role in the radical polymerization of olefins and cationic polymerization of epoxides.
Medicinal Chemistry: It has been studied for its potential use in targeting aldehyde dehydrogenase (ALDH) in cancer cells, particularly in reducing cisplatin resistance in non-small-cell lung cancer.
Mechanism of Action
The mechanism of action of (Isothiocyanatomethyl)trimethylsilane involves its reactivity as an ambident nucleophile. It can react with electrophiles to form thioamide structures, which can further react to form heterocycles . In medicinal applications, it targets ALDH in cancer cells, reducing their resistance to chemotherapy drugs like cisplatin .
Comparison with Similar Compounds
Functional Group and Reactivity
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| This compound | $ \text{C}5\text{H}{11}\text{NSSi} $ | 161.33* | N/A | N/A |
| (Iodo)-trimethylsilane | $ \text{C}3\text{H}9\text{ISi} $ | 200.17 | N/A | N/A |
| (4-Bromophenylethynyl)trimethylsilane | $ \text{C}{11}\text{H}{13}\text{BrSi} $ | 253.26 | 60–80 (0.2 mmHg) | 1.192 |
| Chloro Trimethylsilane | $ \text{C}3\text{H}9\text{ClSi} $ | 108.64 | 57 | 0.856 |
| Tetramethylsilane | $ \text{Si}(\text{CH}3)4 $ | 88.23 | 26.5 | 0.648 |
*Calculated based on formula.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Isothiocyanatomethyl)trimethylsilane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via in situ trapping methods. For example, chlorotrialkylgermanium or -stannane reagents react with methyl isothiocyanate in tetrahydrofuran (THF) at low temperatures (e.g., −78°C). A 1:1 or 1:3 molar ratio of methyl isothiocyanate to chlorotrialkyl metal precursor achieves high yields (e.g., >80%) . Key steps include deprotonation using lithium diisopropylamide (LDA) and quenching with chlorotrialkyl reagents. Isolation involves solvent evaporation and column chromatography.
| Synthesis Parameters | Conditions |
|---|---|
| Solvent | THF |
| Temperature | −78°C (slow warming to RT) |
| Molar Ratio (Isothiocyanate:Metal) | 1:1 to 1:3 |
| Yield | 80–92% |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for structural confirmation. For example:
- ¹H NMR : Peaks for trimethylsilyl (δ 0.1–0.3 ppm) and isothiocyanato groups (δ 3.5–4.0 ppm for CH₂).
- ²⁹Si NMR : Single resonance near δ 10–15 ppm confirms the silyl group.
Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 161 [M⁺]), while X-ray crystallography resolves stereochemical details .
Q. How does this compound react with common nucleophiles in organic synthesis?
- Methodological Answer : The isothiocyanato group reacts with amines, alcohols, and thiols. For example:
- With amines : Forms thiourea derivatives (e.g., RNH₂ + this compound → RNHC(S)NHCH₂SiMe₃).
- With thiols : Produces dithiocarbamates (e.g., RSH + compound → RSC(S)NHCH₂SiMe₃).
Reactions typically proceed in dichloromethane or THF with base catalysts (e.g., triethylamine) at RT .
Advanced Research Questions
Q. What role does the trimethylsilyl group play in modulating reactivity during cross-coupling or cycloaddition reactions?
- Methodological Answer : The trimethylsilyl group acts as a stabilizing moiety, enhancing electrophilicity at the isothiocyanato carbon. For instance, in palladium-catalyzed couplings, the silyl group improves regioselectivity by sterically shielding adjacent positions. Computational studies (e.g., DFT) show reduced activation energy (ΔG‡) for silyl-assisted pathways compared to non-silylated analogs .
Q. How can catalytic C–H silylation strategies be applied to derivatives of this compound?
- Methodological Answer : Base-catalyzed C–H silylation using hexamethyldisilane (HMDS) or trimethylsilane gas enables functionalization. For example, potassium tert-butoxide (KOtBu) catalyzes silylation of aryl C–H bonds at 80°C in toluene, yielding silylated arenes. Mechanistic studies indicate a radical-chain pathway involving silyl radical intermediates .
| Catalytic Silylation Conditions | Parameters |
|---|---|
| Catalyst | KOtBu (10 mol%) |
| Silane Source | HMDS or Me₃SiH |
| Solvent | Toluene |
| Temperature | 80°C |
Q. How do researchers reconcile contradictions between theoretical and experimental data in mechanistic studies?
- Methodological Answer : Discrepancies (e.g., activation energies for hydrogen abstraction from silanes) are addressed via:
- Triangulation : Combining kinetic isotope effects (KIE), in situ spectroscopy, and computational modeling.
- Error Analysis : Re-evaluating input data (e.g., bond dissociation energies) that may skew theoretical predictions. For example, revised BDEs for Si–H bonds (e.g., 90 kcal/mol for Me₃SiH vs. 88 kcal/mol experimentally) resolve mismatches in Arrhenius parameters .
Data Contradiction Analysis
Q. Why do catalytic efficiencies vary across silylation methods, and how can these be standardized?
- Methodological Answer : Variability arises from differences in silane reactivity (e.g., Me₃SiH vs. HMDS) and solvent polarity. Standardization requires:
- Control Experiments : Comparing turnover numbers (TON) under identical conditions (solvent, temperature, catalyst loading).
- Benchmarking : Using model substrates (e.g., benzene) to establish baseline activity. For instance, Me₃SiH exhibits higher TON (≥50) than HMDS (TON ~30) in KOtBu-catalyzed systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
